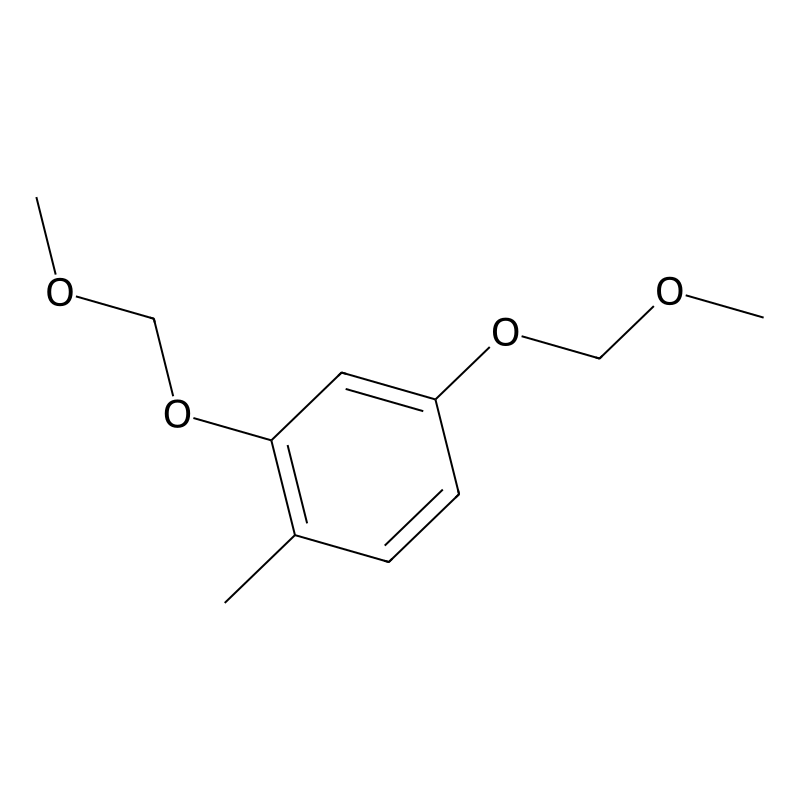2,4-Bis(methoxymethoxy)-1-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antifungal Activity
Field: Microbiology
Application: The compound phenol, 2,4-bis(1,1-dimethylethyl) has been found to have antifungal activity.
Method: The compound was produced by the actinobacterium Kutzneria sp.
Results: The compound effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous.
Synthesis of Quinoline Derivatives
Synthesis of Benziporphyrin Derivatives
Application: The compound “Bis-(meso-4-methoxyphenyl)-Benziporphyrin” and its Pd-Metal Complex have been synthesized.
Method: Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether.
Results: The newly synthesized compounds belong to a new class of benziporphyrin derivatives.
Synthesis of Benziporphyrin Derivatives
2,4-Bis(methoxymethoxy)-1-methylbenzene, with the chemical formula C₁₁H₁₆O₄ and CAS number 1380698-48-5, is an organic compound characterized by the presence of two methoxymethoxy groups attached to a methyl-substituted benzene ring. This compound belongs to the class of methoxymethyl ethers, which are known for their utility in organic synthesis and potential biological activities. Its structure features a methyl group at the 1-position and methoxymethoxy groups at the 2 and 4 positions of the benzene ring, contributing to its unique chemical properties and reactivity.
Due to the limited research on this compound, its mechanism of action in any biological system remains unknown.
- Safety information is not available. As with any unknown compound, it's advisable to handle it with caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE) until more information becomes available.
- Nucleophilic Substitution: The methoxymethoxy groups can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
- Deprotection Reactions: The methoxymethoxy groups can be removed under acidic or basic conditions, regenerating hydroxyl functionalities.
- Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to the ortho and para positions, facilitating further functionalization.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Properties: Some methoxymethyl derivatives have shown potential as inhibitors of cancer cell migration, suggesting possible applications in cancer therapy .
- Antimicrobial Activity: Ethers often possess antimicrobial properties, making them candidates for further pharmacological studies.
Synthesis of 2,4-Bis(methoxymethoxy)-1-methylbenzene typically involves:
- Starting Material Selection: Using 1-methyl-2,4-dihydroxybenzene as a precursor.
- Protection of Hydroxyl Groups: Employing methoxymethyl chloride in the presence of a base (such as sodium hydride) to protect hydroxyl groups.
- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.
The unique structure of 2,4-Bis(methoxymethoxy)-1-methylbenzene lends itself to various applications:
- Building Block in Organic Synthesis: Used as a precursor in the synthesis of more complex organic molecules.
- Potential Drug Development: Its biological activity suggests potential roles in pharmaceutical formulations targeting cancer or microbial infections.
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
- Binding Affinity Studies: Investigating how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
- Synergistic Effects: Examining how this compound may work in conjunction with other therapeutic agents to enhance efficacy.
Several compounds share structural characteristics with 2,4-Bis(methoxymethoxy)-1-methylbenzene. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxyphenol | Contains one methoxy group | Known for its antioxidant properties |
| 4-Methoxyphenol | Contains one methoxy group | Often used as a precursor in pharmaceuticals |
| 2,6-Dimethoxyphenol | Contains two methoxy groups | Exhibits distinct biological activities |
| 2,4-Bis(methoxy)-1-methylbenzene | Two methoxy groups on benzene | Potential anticancer properties |
Each compound exhibits unique reactivity and biological activity profiles, making them suitable for different applications in organic synthesis and medicinal chemistry.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








